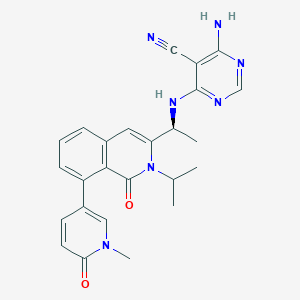
JHU395
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JHU395 is a novel glutamine antagonist prodrug designed to target and inhibit glutamine metabolism in tumor cells. It is particularly effective against malignant peripheral nerve sheath tumors and medulloblastomas. The compound is engineered to be orally bioavailable and to release its active form within target tissues, making it a promising candidate for cancer therapy .
Métodos De Preparación
JHU395 is synthesized by modifying the naturally occurring glutamine antagonist 6-diazo-5-oxo-l-norleucine. The synthesis involves adding two pro-moieties to increase its lipophilicity and brain penetration. The resulting compound, isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate, is termed this compound . The synthetic route includes the following steps:
Starting Material: 6-diazo-5-oxo-l-norleucine.
Modification: Addition of pro-moieties to enhance lipophilicity and brain penetration.
Final Product: Isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate.
Análisis De Reacciones Químicas
JHU395 undergoes several types of chemical reactions, primarily focusing on its role as a glutamine antagonist:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled conditions.
Major Products: The major products formed from these reactions include various metabolites that inhibit glutamine utilization in tumor cells
Aplicaciones Científicas De Investigación
JHU395 has a wide range of scientific research applications:
Chemistry: Used as a tool to study glutamine metabolism and its role in cancer cell proliferation.
Biology: Helps in understanding the metabolic pathways involving glutamine in different cell types.
Medicine: Shows potential as a therapeutic agent for treating malignant peripheral nerve sheath tumors and medulloblastomas. .
Mecanismo De Acción
JHU395 exerts its effects by inhibiting glutamine metabolism in tumor cells. The compound is designed to circulate inert in plasma and release its active form within target tissues. It inhibits the utilization of glutamine, which is essential for tumor cell proliferation and survival. The molecular targets include enzymes involved in glutamine metabolism, such as glutamine amidotransferases .
Comparación Con Compuestos Similares
JHU395 is compared with other glutamine antagonists, such as 6-diazo-5-oxo-l-norleucine (DON). The key differences include:
Improved Lipophilicity: This compound has enhanced lipophilicity compared to DON, allowing better brain penetration.
Higher Stability: This compound is more stable in plasma, ensuring better delivery to target tissues.
Increased Potency: This compound has shown greater potency in inhibiting tumor growth compared to DON.
Similar compounds include:
- 6-diazo-5-oxo-l-norleucine (DON)
- Pro-905, a novel purine antimetabolite that combines with glutamine amidotransferase inhibition .
This compound stands out due to its unique modifications that enhance its therapeutic potential and specificity for targeting tumor cells.
Propiedades
Número CAS |
2079938-92-2 |
|---|---|
Fórmula molecular |
C22H29N3O7 |
Peso molecular |
447.488 |
Nombre IUPAC |
L-Norleucine, 6-diazo-N-[[(2,2-dimethyl-1-oxopropoxy)phenylmethoxy]carbonyl]-5-oxo-, 1-methylethyl ester |
InChI |
InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1 |
Clave InChI |
QQIBFRQTTLIECS-KKFHFHRHSA-N |
SMILES |
O=C(C=[N+]=[N-])CC[C@H](NC(OC(OC(C(C)(C)C)=O)C1=CC=CC=C1)=O)C(OC(C)C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
JHU395; JHU 395; JHU-395 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)







